(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 865176-12-1
Cat. No.: VC6208680
Molecular Formula: C19H17N3O4S2
Molecular Weight: 415.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865176-12-1 |
|---|---|
| Molecular Formula | C19H17N3O4S2 |
| Molecular Weight | 415.48 |
| IUPAC Name | 4-acetyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C19H17N3O4S2/c1-3-10-22-16-9-8-15(28(20,25)26)11-17(16)27-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h3-9,11H,1,10H2,2H3,(H2,20,25,26) |
| Standard InChI Key | ZQEWZWBRJWIHIF-VZCXRCSSSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 4-acetyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide, delineates its Z-configuration, critical for its spatial orientation and intermolecular interactions. Key structural features include:
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Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole, providing rigidity and electronic diversity.
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Sulfamoyl Group (-SO₂NH₂): Enhances hydrogen-bonding capacity and solubility in polar solvents.
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Allyl Substituent: Introduces unsaturation, enabling potential cycloaddition or polymerization reactions.
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Acetylated Benzamide: Contributes to lipophilicity and substrate recognition in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₄S₂ |
| Molecular Weight | 415.48 g/mol |
| IUPAC Name | 4-acetyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
| InChIKey | ZQEWZWBRJWIHIF-VZCXRCSSSA-N |
The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the thiazole nitrogen, as inferred from analogous sulfonamide derivatives .
Synthesis and Reaction Pathways
Challenges and Optimizations
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Stereochemical Control: The Z-configuration is favored due to steric hindrance between the allyl group and benzamide . Microwave-assisted synthesis has been proposed to enhance regioselectivity .
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Purification: Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity.
Chemical and Physical Properties
Solubility and Stability
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Solubility: Limited data exist, but sulfonamide analogs exhibit moderate solubility in DMSO (∼10 mM) and methanol.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases due to the sulfonamide linkage .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.95–7.75 (m, 4H, aromatic), 5.85 (m, 1H, CH₂=CH), 3.95 (d, 2H, N–CH₂) .
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IR: Peaks at 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym).
Biological Activities and Mechanisms
Enzyme Inhibition
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Acetylcholinesterase (AChE) Inhibition:
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The compound inhibits AChE with an IC₅₀ of 12.3 μM, comparable to donepezil (IC₅₀ = 10.8 μM). The sulfamoyl group interacts with the catalytic anionic site, while the acetylbenzamide occupies the peripheral site.
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Carbonic Anhydrase IX (CA IX) Inhibition:
Antimicrobial Activity
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Gram-Positive Bacteria: MIC = 8 μg/mL against Staphylococcus aureus, attributed to disruption of folate biosynthesis via dihydropteroate synthase binding .
Applications and Future Directions
Material Science
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